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DL-LEUCINE (1-13C)

Cat. No.: B1580055
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Biological Systems

Stable isotope tracers are forms of an element that contain extra neutrons, giving them a greater mass that can be detected using techniques like mass spectrometry. physoc.org This difference in mass allows scientists to distinguish the labeled compound from its naturally occurring, unlabeled counterpart within a biological system. technologynetworks.com By introducing a stable isotope-labeled compound, such as an amino acid, into a cell culture or a living organism, researchers can follow its incorporation into larger molecules like proteins, providing a dynamic view of metabolic flux. physoc.org This ability to trace the fate of specific molecules provides invaluable information that cannot be obtained from simply measuring the concentration of metabolites, which only offers a static snapshot. physoc.org

The applications of stable isotope tracers are vast and have significantly contributed to our understanding of the metabolism of amino acids, lipids, and carbohydrates. physoc.org They are instrumental in studying metabolic changes in various diseases, helping to identify altered pathways and potential therapeutic targets. frontiersin.org

Overview of Isotopic Labeling Strategies in Amino Acid Metabolism Studies

Several isotopic labeling strategies are employed to study amino acid metabolism. One common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing a "heavy" isotopically labeled amino acid. researchgate.net As the cells grow and synthesize proteins, this heavy amino acid is incorporated, allowing for the quantitative comparison of protein abundance between different cell populations. researchgate.net

Another approach involves the continuous infusion of a labeled amino acid into a subject, which allows for the measurement of whole-body protein kinetics. fao.org By analyzing the enrichment of the isotope in plasma and expired air, researchers can calculate rates of protein synthesis, breakdown, and oxidation. cambridge.orgphysiology.org These methods have been crucial in understanding how factors like diet, hormones, and disease affect protein turnover. cambridge.org

Different amino acids labeled with various stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), can be used depending on the specific metabolic pathway being investigated. technologynetworks.comthermofisher.com The choice of the labeled amino acid and the position of the isotopic label are critical for designing experiments that can accurately answer specific research questions.

Specific Role of Carboxyl Carbon-13 Labeled Leucine (B10760876) in Quantitative Metabolic Investigations

L-[1-¹³C]leucine, a form of leucine labeled with carbon-13 at the carboxyl group, is a widely used and well-regarded tracer for studying protein metabolism. cambridge.orgcambridge.org When this labeled leucine is metabolized, the ¹³C can be released as ¹³CO₂ during oxidation. By measuring the amount of ¹³CO₂ in expired breath, researchers can quantify the rate of leucine oxidation, which is an indicator of protein breakdown. cambridge.org

Simultaneously, the enrichment of L-[1-¹³C]leucine in the plasma can be used to determine the rate of appearance of leucine, which reflects the rate of protein breakdown. physiology.org The difference between the rate of appearance and the rate of oxidation provides an estimate of the rate of non-oxidative leucine disposal, which is primarily attributed to protein synthesis. cambridge.org

This dual-tracer approach, combining breath and plasma measurements, has made L-[1-¹³C]leucine a reference method for obtaining reliable estimates of whole-body protein metabolism under various physiological conditions. cambridge.org It has been instrumental in studies of muscle protein synthesis, the metabolic effects of different nutrients, and the pathophysiology of diseases affecting protein metabolism. technologynetworks.com

Interactive Data Table: Applications of Leucine Tracers in Metabolic Research

TracerResearch ApplicationKey Findings
L-[1-¹³C]leucineWhole-body protein turnoverConsidered a reference method for estimating protein synthesis, breakdown, and oxidation. cambridge.orgcambridge.org
L-[¹⁵N]leucineAmino acid kineticsUsed to study the transfer of nitrogen between amino acids.
L-[²H₃]leucineSplanchnic metabolismEmployed to assess the first-pass metabolism of leucine by the gut and liver. physiology.org

Interactive Data Table: Research Findings with DL-LEUCINE (1-13C)

Study FocusOrganism/SystemKey Research Finding
Tumor MetabolismHuman Colon CarcinomasDemonstrated a significant uptake of branched-chain amino acids by tumors. nih.govaacrjournals.org
DiabetesHumans with Type 1 DiabetesInsulin deprivation led to a significant increase in plasma leucine levels, indicating increased proteolysis. plos.org
Astroglial MetabolismCultured Astroglial CellsLeucine was found to be a valuable fuel for brain energy metabolism. researchgate.net

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Fundamental Principles of Carbon 13 Isotope Tracing with Leucine

Theoretical Basis of Isotopic Dilution and Tracer Kinetics

The core principle behind using DL-Leucine (1-¹³C) as a tracer is isotopic dilution. When a known amount of the labeled leucine (B10760876) (the tracer) is introduced into a biological system, it mixes with the naturally occurring, unlabeled leucine (the tracee). The extent to which the tracer is diluted by the tracee provides a measure of the total flux of leucine through the system. This concept is fundamental to quantifying the rates of appearance (Ra) and disappearance (Rd) of leucine in the plasma, which reflect whole-body protein breakdown and synthesis, respectively. cambridge.orgcambridge.orgd-nb.info

Tracer kinetic studies typically employ a primed continuous infusion of L-[1-¹³C]leucine. cambridge.orgnih.gov The initial "prime" dose rapidly raises the isotopic enrichment to a steady state, which is then maintained by the continuous infusion. nih.gov At this isotopic steady state, the rate of tracer infusion is balanced by its rate of disappearance from the pool being measured. The turnover rate (Q) of leucine can then be calculated using the formula: Q = i(Ei/Ep −1), where 'i' is the tracer infusion rate, 'Ei' is the enrichment of the infused tracer, and 'Ep' is the enrichment of the plasma precursor pool at plateau. cambridge.org

Isotopic Enrichment and Distribution in Leucine Metabolism

The journey of the ¹³C label from DL-Leucine (1-¹³C) through various metabolic pathways provides a wealth of information about leucine metabolism and its relationship with other metabolic processes.

Metabolic Fate of the Carboxyl Carbon (C1) Label

When L-[1-¹³C]leucine is used, the ¹³C label is located on the carboxyl group. A key metabolic fate of this label is its release as ¹³CO₂ during the oxidative decarboxylation of leucine's transamination product, α-ketoisocaproate (α-KIC). cambridge.orgbioscientifica.com The measurement of ¹³CO₂ enrichment in expired breath, combined with total CO₂ production, allows for the quantification of whole-body leucine oxidation. cambridge.org The non-oxidative portion of leucine disappearance is then attributed to its incorporation into protein, providing an estimate of whole-body protein synthesis. cambridge.orgresearchgate.net Studies have shown that the form in which leucine is consumed can affect its immediate metabolic fate, with protein-bound leucine showing lower oxidation rates compared to free leucine. physiology.orgnih.govwur.nl

The ¹³C label can also be traced into other metabolites. For instance, after entering the tricarboxylic acid (TCA) cycle as acetyl-CoA, the label can be incorporated into various intermediates and their derivatives, such as citrate, glutamine, and lactate. researchgate.netnih.gov This allows for the investigation of the interplay between amino acid and energy metabolism.

Precursor Pool Enrichment and its Determinants

A critical aspect of tracer studies is the determination of the isotopic enrichment of the true precursor for the metabolic process of interest. For protein synthesis, the direct precursor is aminoacyl-tRNA. mdpi.comunja.ac.id However, due to the difficulty in measuring its enrichment directly, researchers often rely on more accessible surrogate pools, such as plasma leucine or intracellular free leucine. mdpi.comunja.ac.id

A major challenge is that the enrichment of these surrogate pools may not accurately reflect the enrichment of aminoacyl-tRNA. mdpi.com This is because the intracellular amino acid pool is diluted by unlabeled amino acids derived from protein breakdown, a process that can lead to an underestimation of true protein synthesis rates. mdpi.com To circumvent this issue, the enrichment of plasma α-KIC, the transamination product of leucine, is often used as a more representative measure of the intracellular leucine enrichment and the precursor pool for protein synthesis. cambridge.orgportlandpress.comnih.govnih.gov It is believed that α-KIC is in closer equilibrium with the leucyl-tRNA pool. cambridge.org

Several factors influence precursor pool enrichment, including amino acid transport across membranes, intracellular metabolism, and the rate of protein turnover itself. mdpi.com The choice of precursor pool for calculations remains a topic of discussion and can significantly impact the interpretation of kinetic data. cambridge.org

Mathematical Models for Flux Determination

To translate raw isotopic enrichment data into meaningful physiological rates, various mathematical models are employed. These models range from simple algebraic equations for steady-state conditions to complex compartmental models that describe the dynamic movement of the tracer through different metabolic pools.

Whole-Body Kinetic Models

The most common approach for analyzing data from L-[1-¹³C]leucine infusion studies is the use of whole-body kinetic models. city.ac.uk These models typically simplify the complex network of protein and amino acid metabolism into a few key compartments. The primary pool model utilizes plasma leucine enrichment as the precursor, while the reciprocal pool model uses plasma α-KIC enrichment. portlandpress.comcity.ac.uk Research has shown that the primary pool model can underestimate the rate of leucine appearance by approximately 30% compared to the reciprocal pool model. city.ac.uk

A simple two-pool model for the postabsorptive state considers that leucine appearance (Ra) in the plasma is solely from protein breakdown (B), and its disappearance (Rd) is partitioned between protein synthesis (S) and oxidation (C). researchgate.net Thus, under steady-state conditions, Ra = B and Rd = S + C. researchgate.net By measuring leucine Ra and oxidation, one can calculate the rate of whole-body protein synthesis. cambridge.org

Compartmental Modeling Approaches

For a more detailed and dynamic understanding of leucine kinetics, compartmental models are utilized. nih.govnih.gov These models represent the body as a system of interconnected compartments, each representing a distinct metabolic pool (e.g., plasma leucine, intracellular leucine, protein-bound leucine). nih.govnih.gov By fitting the model to experimental data (i.e., the time course of isotopic enrichment in different pools), it is possible to estimate the rates of transfer (fluxes) between these compartments. nih.gov

A comprehensive compartmental model for leucine and α-KIC kinetics might include multiple compartments for each molecule to represent their distribution in different tissues and intracellular spaces. nih.gov For example, one proposed model consists of ten compartments: four for leucine, three for KIC, and three for bicarbonate, which allows for the estimation of intracellular fluxes, protein breakdown, oxidation, and incorporation into proteins. nih.gov Such models can also be used to assess the validity of simpler, more commonly used models. nih.gov The development of these models often involves sophisticated mathematical techniques to solve the system of differential equations that describe the tracer dynamics. unige.ch

Below is an interactive table summarizing key parameters often derived from DL-Leucine (1-¹³C) tracer studies:

ParameterDescriptionTypical Unit
Leucine Flux (Ra)Rate of appearance of leucine into the plasma, reflecting whole-body protein breakdown in the post-absorptive state.µmol/kg/h
Leucine OxidationRate at which leucine is oxidized for energy.µmol/kg/h
Non-oxidative Leucine Disappearance (NOLD)Rate of leucine incorporation into protein, representing whole-body protein synthesis.µmol/kg/h
Fractional Synthetic Rate (FSR)The percentage of a specific protein pool that is synthesized per unit of time.%/h
Fractional Breakdown Rate (FBR)The percentage of a specific protein pool that is broken down per unit of time.%/h

Advanced Analytical Methodologies for Dl Leucine 1 13c and Its Metabolites

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of DL-LEUCINE (1-13C) due to its exceptional sensitivity and specificity. Various hyphenated MS techniques are utilized to measure isotopic ratios and track the metabolic fate of the labeled leucine (B10760876).

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of ¹³C-leucine and its metabolites in biological samples. nih.govtandfonline.com This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to determine isotopic enrichment. nih.gov For GC-MS analysis, amino acids like leucine are first derivatized to make them volatile. jamstec.go.jp Common derivatization agents include N-heptafluorobutyryl isobutyl esters and quinoxalinol-TMS derivatives. nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. By monitoring specific ions, such as the molecular ion and its ¹³C-labeled counterpart, the isotopic enrichment can be determined. physiology.org Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity. nih.govtandfonline.com For instance, when analyzing leucine as its N-heptafluorobutyryl isobutyl ester, monitoring negative ions has been shown to improve sensitivity significantly. nih.gov

The precision of GC-MS for measuring isotopic enrichment is crucial for metabolic studies. The coefficient of variation for enrichment measurements can be as low as 0.5%, with a minimum detectable enrichment of 0.1 atom percent excess. nih.gov This level of precision allows for the accurate determination of parameters related to whole-body protein turnover. nih.gov

Key Parameters in GC-MS Analysis of ¹³C-Leucine

ParameterDescriptionTypical Value/Method
DerivatizationChemical modification to increase volatility for GC analysis.N-heptafluorobutyryl isobutyl ester, quinoxalinol-TMS derivative nih.gov
Ionization ModeMethod of creating ions from the analyte.Chemical Ionization (CI) nih.gov
Analysis ModeTechnique for monitoring specific ions to enhance sensitivity.Selected Ion Monitoring (SIM) nih.govtandfonline.com
Precision (CV)Coefficient of variation for enrichment measurements.~0.5% nih.gov
Detection LimitMinimum detectable enrichment above natural abundance.0.1 atom % excess nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for High Precision Measurements

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. nih.govnih.gov When coupled with a gas chromatograph (GC-C-IRMS), it provides highly accurate determinations of ¹³C enrichment in specific compounds. nih.govdoi.org In this technique, the sample is first separated by GC, and then the individual compounds are combusted to CO₂ gas. nih.gov The resulting CO₂ is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂. doi.org

This method offers exceptional precision, with the ability to detect changes in enrichment of less than 1 part in 10⁵. cambridge.org This high precision is essential for studies where very small changes in isotopic abundance need to be measured accurately. researchgate.net For example, in studies of muscle protein synthesis, GC-C-IRMS can measure the incorporation of ¹³C-leucine into individual proteins from small biopsy samples. nih.gov

A comparison of different IRMS techniques for measuring [¹³C]leucine enrichment in muscle protein has shown excellent correlation (r > 0.999) between methods. nih.gov These methods include conventional dual-inlet IRMS, ninhydrin/GC/IRMS, and GC/combustion/IRMS. nih.gov While all methods are highly correlated, the GC/combustion/IRMS technique requires only nanogram quantities of leucine, making it suitable for analyzing very small samples. nih.gov The precision of δ¹³C values for leucine analyzed by flow injection irm-LC/MS can be ≤ 0.15 ‰. anchem.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for analyzing non-volatile compounds like amino acids without the need for derivatization. anchem.plresearchgate.net This is a significant advantage over GC-MS, as it eliminates potential errors and isotopic fractionation associated with the derivatization process. jamstec.go.jp LC-MS is widely used in metabolomics and proteomics for the quantification of ¹³C-labeled compounds. nih.gov

In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. researchgate.net This allows for the analysis of complex biological matrices. researchgate.net The development of interfaces that couple LC with IRMS (LC-IRMS) has further expanded the capabilities for high-precision isotopic analysis of non-volatile compounds. researchgate.netresearchgate.net The LC-IRMS technique allows for the direct measurement of ¹³C/¹²C ratios in underivatized amino acids. anchem.pl

Recent studies have demonstrated the successful application of LC-MS for measuring isotopic enrichment in various biological samples. For example, a validated LC-MS method has been used to measure nitrogen isotope distribution in plant amino acids, enabling the estimation of metabolic fluxes. researchgate.net Furthermore, LC-MS has been employed for the relative quantification of amino acids in human plasma using partially ¹³C-labeled mouse plasma as an internal standard, achieving a significant reduction in the coefficient of variation. nih.gov

Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. creative-proteomics.comnih.govthermofisher.com The method involves growing two populations of cells in different media: one containing the natural "light" amino acid (e.g., ¹²C-leucine) and the other containing a "heavy" stable isotope-labeled version (e.g., ¹³C-leucine). creative-proteomics.comgbiosciences.com The heavy and light amino acids are incorporated into proteins during translation. thermofisher.com

After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. nih.gov The resulting peptide mixture is then analyzed by mass spectrometry. nih.gov Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer. creative-proteomics.com The ratio of the signal intensities of the heavy to light peptides provides a direct and accurate measure of the relative abundance of the proteins in the two cell populations. gbiosciences.com

Leucine is an essential amino acid and is therefore an ideal candidate for SILAC experiments. creative-proteomics.comgbiosciences.com The use of ¹³C-labeled leucine results in a predictable mass shift in the labeled peptides, allowing for straightforward quantification. For instance, the incorporation of [¹³C₆]leucine leads to a 6 Dalton mass shift for each leucine residue in a peptide. nih.gov SILAC has been successfully applied to various organisms, including the bacterium Bifidobacterium longum, where high-level incorporation of [¹³C₆]leucine was achieved, enabling the quantification of protein expression changes. nih.gov

Comparison of Mass Spectrometry Techniques for DL-LEUCINE (1-13C) Analysis

TechniquePrincipleAdvantagesLimitationsTypical Application
GC-MSSeparation of volatile derivatives by GC followed by mass analysis. nih.govtandfonline.comHigh sensitivity and specificity, well-established methods. nih.govRequires derivatization, which can introduce errors. jamstec.go.jpIsotopic ratio analysis in plasma for protein turnover studies. nih.gov
IRMSHigh-precision measurement of isotope ratios after combustion to CO₂. nih.govdoi.orgExtremely high precision and sensitivity for isotope ratios. cambridge.orgRequires specialized instrumentation. nih.govMeasurement of low-level isotopic enrichment in muscle protein. nih.gov
LC-MSSeparation by HPLC followed by mass analysis. researchgate.netNo derivatization required, suitable for non-volatile compounds. anchem.plLower precision for isotope ratios compared to IRMS. researchgate.netMetabolomics and quantification of labeled amino acids in complex mixtures. nih.gov
SILACMetabolic incorporation of heavy amino acids for relative protein quantification. creative-proteomics.comnih.govAccurate relative quantification of thousands of proteins simultaneously. nih.govLimited to cell culture experiments. nih.govQuantitative proteomics to study changes in protein expression. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic studies with DL-LEUCINE (1-13C), NMR is particularly valuable for isotopic mapping and metabolic profiling.

¹³C NMR Spectroscopy for Metabolic Profiling

¹³C NMR spectroscopy is a key technique for metabolic profiling, allowing for the simultaneous assessment of substrate fluxes within various metabolic pathways. nih.gov By using ¹³C-labeled substrates like [1-¹³C]leucine, researchers can trace the path of the labeled carbon atom through different metabolic intermediates. researchgate.net This provides a detailed picture of cellular metabolism. nih.govresearchgate.net

The analysis of the ¹³C labeling patterns in metabolites such as lactate, glutamate (B1630785), and alanine (B10760859) can reveal the relative activities of different metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.gov For example, the isotopomer analysis of glutamate can provide information about the relative fluxes through pyruvate (B1213749) carboxylase and pyruvate dehydrogenase. nih.gov

Recent advancements in NMR technology, such as the use of ultra-high field spectrometers and advanced isotopic labeling methods, have further enhanced the capabilities of ¹³C NMR for studying complex biological systems. utoronto.ca Specific labeling of the methyl groups of leucine, valine, and isoleucine can simplify complex spectra and facilitate the collection of long-range distance restraints for protein structure determination. nih.govresearchgate.net Furthermore, 2D NMR techniques like ¹H-¹³C HSQC are used to correlate the chemical shifts of protons and carbons, providing even more detailed structural and metabolic information. acs.org

Advanced NMR Techniques for Isotopomer Analysis

The analysis of isotopomers, which are molecules that differ only in their isotopic composition, is fundamental to tracing metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as it can determine the precise location of isotopic labels within a molecule. nih.gov When DL-LEUCINE (1-13C) is introduced into a biological system, the ¹³C label at the C1 position serves as a tracer. As this labeled leucine is metabolized, the ¹³C atom is incorporated into various downstream metabolites. Advanced NMR techniques allow researchers to follow this label, providing detailed insights into metabolic fluxes and pathway activities. nih.govtum.de

One-dimensional (1D) ¹³C NMR is a direct method for observing the ¹³C-labeled carbons. While ¹³C has a low natural abundance (about 1.1%), the use of enriched compounds like DL-LEUCINE (1-13C) significantly enhances the signal, making detection more efficient. nih.gov Analysis of the ¹³C-¹³C J-coupling patterns in the resulting metabolites can reveal which atoms are bonded, providing direct evidence of the metabolic transformations the carbon skeleton has undergone. researchgate.net

However, for complex mixtures of metabolites, 1D spectra often suffer from signal overlap. Two-dimensional (2D) and other advanced NMR methods provide much greater resolution and more detailed connectivity information.

Detailed Research Findings

Research on astroglial cells using uniformly ¹³C-labeled leucine ([U-¹³C]leucine) demonstrates the power of NMR for metabolite identification and isotopomer analysis. In these studies, NMR analysis of the culture medium identified several ¹³C-labeled metabolites released by the cells. nih.gov The detailed isotopomer patterns proved that ¹³C-labeled acetyl-CoA, a key breakdown product of leucine, entered the tricarboxylic acid (TCA) cycle. nih.gov This led to the formation of labeled intermediates that were subsequently used to synthesize and release other compounds. nih.gov

Key findings from such NMR-based metabolic studies include:

Identification of Released Metabolites : Astroglial cells were found to release not only expected leucine catabolites like 2-oxoisocaproate and ketone bodies but also TCA cycle-dependent metabolites. nih.govresearchgate.net

Tracing Metabolic Pathways : The specific isotopomer distribution in metabolites such as citrate, glutamine, lactate, and succinate (B1194679) confirmed the activity of the TCA cycle and suggested the involvement of other pathways, including those utilizing phosphoenolpyruvate (B93156) carboxykinase and/or malic enzyme. nih.gov

Quantification of Isotopic Enrichment : By analyzing the multiplet patterns of ¹³C signals, such as the splitting of the C3 signal of leucine into a triplet and a doublet, researchers can determine the isotopic enrichment of the precursor, which is crucial for accurate metabolic flux analysis. researchgate.net

Several advanced NMR techniques are particularly suited for the detailed analysis of ¹³C isotopomers:

Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates ¹³C nuclei with their directly attached protons. It is highly sensitive and excellent for assigning signals in a complex spectrum by spreading them out into two dimensions. For metabolites derived from DL-LEUCINE (1-13C), HSQC can help identify the molecular environment around the labeled carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique detects correlations between ¹³C nuclei and protons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton of unknown metabolites or confirming the structure of known ones by establishing longer-range connectivities.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) : This is one of the most powerful, albeit insensitive, NMR experiments for structural elucidation. acs.org The INADEQUATE experiment directly detects one-bond ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. nih.govhuji.ac.il Its extreme insensitivity at natural ¹³C abundance is largely overcome when using highly enriched precursors, making it a feasible and potent tool in metabolic studies with labeled leucine. huji.ac.ilresearchgate.net It allows researchers to trace the entire carbon backbone of leucine as it is incorporated into new molecules. nih.gov

Heteronuclear Spin Echo Difference Spectroscopy : This method can be used to determine the complete isotopomer distribution of a metabolite. nih.gov Standard ¹³C NMR can be limited by redundancies in coupling patterns, but this specialized ¹H NMR technique, which involves selective pulses on the ¹³C channel, allows for the quantification of all possible isotopomer species. nih.gov This level of detail was instrumental in determining the metabolic flux through the glyoxylate (B1226380) pathway in Ashbya gossypii by analyzing the full isotopomer distribution in aspartate. nih.gov

These advanced methodologies, often used in combination, provide a comprehensive picture of how DL-LEUCINE (1-13C) is processed, revealing the identities of its metabolites and the relative activities of the biochemical pathways involved.

Data Tables

Table 1: Comparison of Advanced NMR Techniques for Leucine Isotopomer Analysis
NMR TechniquePrimary Information ObtainedApplication in DL-LEUCINE (1-13C) Metabolism Studies
1D ¹³C NMRDirect detection and quantification of ¹³C atoms; ¹³C-¹³C coupling constants. nih.govresearchgate.netIdentifies which metabolites have incorporated the ¹³C label from leucine and provides initial structural clues through coupling patterns. researchgate.net
2D HSQCCorrelation between ¹³C nuclei and directly attached protons (¹H). nih.govAids in the specific assignment of signals in crowded spectra, helping to confirm the identity of labeled metabolites.
2D HMBCCorrelation between ¹³C nuclei and protons over 2-3 bonds. researchgate.netHelps to piece together the structure of metabolites by linking carbon atoms through nearby protons, confirming how the leucine skeleton was modified.
2D INADEQUATEDirect one-bond ¹³C-¹³C correlations. acs.orghuji.ac.ilUnambiguously traces the carbon-carbon bonds from the original leucine molecule into its various metabolic products, providing a definitive map of the carbon skeleton's fate. nih.gov
Heteronuclear Spin Echo DifferenceComplete distribution of all possible isotopomers. nih.govProvides highly detailed quantitative data on isotopomer populations, enabling precise metabolic flux analysis. nih.gov
Table 2: Research Findings from NMR-based Isotopomer Analysis of Leucine Metabolism in Astroglial Cells nih.gov
Metabolite IdentifiedSignificance of Isotopomer Analysis
2-OxoisocaproateConfirmed as a primary catabolite of leucine.
Ketone Bodies (e.g., Acetoacetate, 3-Hydroxybutyrate)Demonstrated the ketogenic fate of leucine's carbon skeleton. The labeling pattern confirmed their origin from ¹³C-labeled acetyl-CoA. nih.govresearchgate.net
GlutamineThe specific ¹³C labeling pattern indicated its synthesis from TCA cycle intermediates that originated from leucine breakdown. nih.gov
CitrateAs the first intermediate of the TCA cycle, its labeling pattern directly proved the entry of leucine-derived acetyl-CoA into the cycle. nih.gov
LactateIts isotopomer composition suggested the involvement of an active phosphoenolpyruvate carboxykinase and/or malic enzyme pathway, revealing complex pathway interactions. nih.gov
SuccinateLabeling confirmed its origin as a TCA cycle intermediate derived from the metabolism of the introduced leucine. nih.gov

Applications of L 1 13c Leucine in Protein Metabolic Dynamics

Quantification of Whole-Body Protein Turnover and Balance

The administration of L-[1-13C]Leucine, typically through a primed, continuous infusion, enables the measurement of key components of whole-body protein turnover. By monitoring the isotopic enrichment of L-[1-13C]Leucine and its metabolites in plasma and expired air, researchers can calculate the rates of protein synthesis, breakdown, and leucine (B10760876) oxidation. nih.govphysiology.org

Measurement of Protein Synthesis Rates

The rate of whole-body protein synthesis can be estimated by measuring the rate of incorporation of L-[1-13C]Leucine into body proteins. This is often referred to as non-oxidative leucine disposal. The principle behind this measurement is that the infused labeled leucine will be partitioned between two main fates: incorporation into newly synthesized proteins and oxidation. By quantifying the amount of leucine that is not oxidized, an estimate of the rate of protein synthesis can be derived. nih.gov

Several methodological approaches exist for this measurement. The continuous infusion method involves administering a primed dose of L-[1-13C]Leucine followed by a constant infusion to achieve an isotopic steady state in the plasma. nih.govphysiology.org During this steady state, the rate of appearance of the tracer is equal to its rate of disappearance, allowing for the calculation of leucine flux and its partitioning to synthesis and oxidation.

Another technique is the 'flooding dose' method, which involves injecting a large amount of unlabeled leucine along with the L-[1-13C]Leucine tracer. nih.govresearchgate.net This approach aims to rapidly elevate the free leucine concentrations in both plasma and tissue compartments, thereby minimizing differences in isotopic enrichment between these pools and providing a more direct measure of the precursor enrichment for protein synthesis. nih.gov A study in postabsorptive young men using this technique reported a mean rate of muscle protein synthesis of 1.95 (SEM 0.12) %/day. researchgate.net

The choice of the precursor pool for calculating protein synthesis rates is a critical consideration. While plasma leucine enrichment is readily measurable, the isotopic enrichment of leucyl-tRNA is the true precursor for protein synthesis. As direct measurement of leucyl-tRNA is often impractical, plasma α-ketoisocaproate (KIC), the transamination product of leucine, is frequently used as a surrogate marker for intracellular leucine enrichment. nih.gov

Table 1: Comparison of Methodologies for Measuring Protein Synthesis with L-[1-13C]Leucine

MethodologyPrincipleAdvantagesDisadvantages
Continuous Infusion Achieves isotopic steady state to measure leucine flux and partitioning.Allows for measurement over several hours; less invasive than biopsy-dependent methods for whole-body measures.Requires a longer study duration; assumptions about precursor pool enrichment can be a limitation.
Flooding Dose A large bolus of leucine and tracer minimizes compartmental differences in enrichment.Shorter study duration; provides a more direct measure of tissue protein synthesis.Can itself influence protein metabolism; requires tissue biopsies for tissue-specific measurements.

Assessment of Protein Breakdown Rates

The rate of whole-body protein breakdown is determined by measuring the rate of appearance of leucine from endogenous protein stores. During a continuous infusion of L-[1-13C]Leucine, the total rate of leucine appearance (flux) in the plasma is a combination of the exogenous tracer infusion and the release of unlabeled leucine from the breakdown of body proteins. By subtracting the infusion rate of the tracer from the total leucine flux, the rate of endogenous leucine appearance, and thus protein breakdown, can be calculated. physiology.orgnih.gov

The use of a doubly labeled tracer, such as L-[1-13C, 15N]-leucine, can provide a more comprehensive assessment of leucine kinetics, including a direct measure of protein breakdown. scilit.com This method allows for the simultaneous measurement of leucine deamination and reamination, providing a more detailed picture of intracellular leucine metabolism. scilit.com

Studies have shown that feeding can significantly impact protein breakdown. For instance, one study demonstrated that in the fed state, protein breakdown rates were 87 ± 10 nmol (100 ml)⁻¹ min⁻¹ across the forearm. scilit.com Another investigation found that feeding decreased protein degradation from 89.5 ± 5.0 to 31.7 ± 7.3 µmol leucine/kg/h. nih.gov

Determination of Leucine Oxidation Flux

Leucine oxidation is a key component of leucine metabolism and represents the irreversible loss of this essential amino acid. The rate of leucine oxidation is measured by quantifying the appearance of the ¹³C label in expired carbon dioxide (¹³CO₂). nih.govphysiology.orgnih.gov When L-[1-13C]Leucine is oxidized, the ¹³C is released as ¹³CO₂, which can be measured in expired breath samples using isotope ratio mass spectrometry.

The calculation of leucine oxidation requires the measurement of both the enrichment of ¹³CO₂ in expired air and the total CO₂ production rate. nih.govphysiology.org This allows for the determination of the total amount of ¹³CO₂ produced from the oxidation of the labeled leucine tracer.

Table 2: Leucine Kinetics in Different Nutritional States

ConditionLeucine Oxidation (µmol·kg⁻¹·30 min⁻¹)Nonoxidative Leucine Disposal (µmol·kg⁻¹·30 min⁻¹)Net Protein Synthesis (µmol·kg⁻¹·30 min⁻¹)
Free Amino Acid Mixture 24.955.812.3
Intrinsically Labeled Casein 19.37718.9
Data adapted from Metges et al. (2000) physiology.org

Influences of Physiological States on Protein Dynamics

The body's protein economy is profoundly influenced by the alternating states of feeding and fasting. L-[1-13C]leucine tracer studies have been pivotal in quantifying these changes.

In the fed state, the availability of amino acids from dietary protein intake stimulates protein synthesis and suppresses protein breakdown, leading to a net positive protein balance. nih.govportlandpress.com Conversely, during fasting, protein synthesis decreases significantly, and protein breakdown may be altered, resulting in a negative protein balance as amino acids are mobilized from tissues to meet the body's needs. nih.govportlandpress.com

One study using L-[1-13C,15N]leucine demonstrated a significant decrease in forearm muscle protein synthesis after a period of fasting compared to the fed state. nih.govportlandpress.com This research highlighted that subjects were in a negative protein balance during fasting, whereas they were in a positive balance when fed. nih.govportlandpress.com

ConditionProtein Synthesis (nmol of leucine/min/100 ml of forearm tissue)Protein Balance (nmol of leucine/min/100 ml of forearm tissue)
Fed127 (SEM 11)+39 (SEM 9)
Fasting70 (SEM 6)-29 (SEM 5)

This table presents data on the effects of feeding and fasting on muscle protein metabolism, as determined by L-[1-13C,15N]leucine infusion. nih.govportlandpress.com

The body adapts its protein metabolism in response to chronic changes in dietary protein intake. L-[1-13C]leucine studies have been essential in understanding these adaptive mechanisms.

When dietary protein intake is increased, there is a corresponding increase in leucine flux and its incorporation into body protein. nih.gov In the fed state with a high protein intake, leucine oxidation also increases sharply. nih.gov Conversely, a reduction in dietary protein intake to inadequate levels leads to a decrease in leucine flux, as well as reductions in whole-body protein synthesis and breakdown, alongside a smaller decrease in leucine oxidation. nih.gov These adaptations help the body to conserve protein when intake is low.

A study in young men adapted to different protein intakes demonstrated these changes:

Dietary Protein IntakeLeucine Flux (Postabsorptive)Leucine Oxidation (Fed)Protein Synthesis (Postabsorptive)
Inadequate (0.1 g/kg/day)ReducedReducedReduced
Marginal (0.6 g/kg/day)BaselineBaselineBaseline
Surfeit (1.5 g/kg/day)IncreasedSharply IncreasedIncreased

This table summarizes the adaptive responses of whole-body leucine and protein metabolism to varying levels of dietary protein intake, investigated using L-[1-13C]leucine. nih.gov

Physical activity, particularly resistance exercise, is a potent stimulus for muscle protein synthesis. The use of L-[1-13C]leucine has been fundamental in characterizing the anabolic response of muscle to exercise and the synergistic effect of nutrient provision.

For instance, one study found that both whey and casein ingestion immediately after resistance exercise significantly increased myofibrillar protein synthesis compared to a control group, with no significant difference between the two protein types over a 6-hour post-exercise period. nih.govresearchgate.net

Intervention (Post-Exercise)Myofibrillar Protein Synthesis (1-6 hours post-exercise)
Control (noncaloric drink)Baseline
Whey ProteinIncreased (P < 0.05 vs. control)
Casein ProteinIncreased (P < 0.05 vs. control)

This table shows the comparative effect of whey and casein protein ingestion on myofibrillar protein synthesis following resistance exercise, as measured with L-[1-13C]leucine. nih.govresearchgate.net

Furthermore, research has shown that consuming leucine-enriched essential amino acid supplements during moderate steady-state exercise can enhance muscle protein synthesis during the recovery period. researchgate.net

Applications of L 1 13c Leucine in Central Carbon Metabolic Flux Analysis 13c Mfa

Elucidation of Intracellular Flux Distributions

The use of L-[1-13C]Leucine allows for a detailed mapping of carbon flow through the primary pathways of central carbon metabolism. nih.gov This is achieved by analyzing the distribution of the ¹³C label in downstream metabolites, which provides quantitative data on the relative activities of interconnected pathways. researchgate.net

Tracing Carbon Flow Through Glycolysis and Gluconeogenesis

While L-[1-13C]Leucine is not a primary substrate for glycolysis or gluconeogenesis, its catabolism provides labeled acetyl-CoA. wikipedia.org The entry of this labeled two-carbon unit into the Tricarboxylic Acid (TCA) cycle can indirectly influence the labeling patterns of intermediates that connect to gluconeogenesis. For instance, labeled oxaloacetate from the TCA cycle can be a precursor for gluconeogenesis. wikipedia.org The analysis of labeling in gluconeogenic products can, therefore, provide insights into the contribution of amino acid catabolism to glucose production. core.ac.uk While direct tracing of glycolytic flux is more efficiently achieved with labeled glucose isotopes, the influence of L-[1-13C]Leucine on related pathways provides a more holistic view of central carbon metabolism. nih.govlibretexts.org

Characterization of Pentose (B10789219) Phosphate (B84403) Pathway Fluxes

The use of L-[1-13C]Leucine to directly measure flux through the Pentose Phosphate Pathway (PPP) is limited. The PPP primarily utilizes glucose-6-phosphate as a substrate, and its main outputs are NADPH and precursors for nucleotide biosynthesis. peerj.comnih.gov Tracers like [1,2-¹³C]glucose are more direct probes for quantifying the oxidative and non-oxidative branches of the PPP. mdpi.comnih.gov However, the acetyl-CoA generated from L-[1-13C]Leucine catabolism enters the TCA cycle, which is metabolically linked to glycolysis, the entry point for the PPP. Therefore, comprehensive metabolic models incorporating data from L-[1-13C]Leucine can help to constrain the fluxes throughout the central carbon network, including the PPP, by ensuring a consistent and complete flux balance. nih.govresearchgate.net

Analysis of Amino Acid Interconversion and Catabolism Pathways

L-[1-13C]Leucine is an ideal tracer for studying the in vivo kinetics of amino acid metabolism, particularly its own catabolic pathway and its interactions with other metabolic routes.

Leucine (B10760876) Catabolism and its Intermediates (e.g., α-Ketoisocaproate)

The initial and rate-limiting step in leucine catabolism is its reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferases (BCATs). cocukmetabolizma.com The infusion of L-[1-13C]Leucine leads to the formation of [1-¹³C]KIC. nih.gov Measuring the plasma enrichment of both L-[1-13C]Leucine and [1-¹³C]KIC allows for the calculation of leucine flux and its rate of oxidation. nih.govnih.gov The ratio of [1-¹³C]KIC to L-[1-13C]Leucine enrichment in plasma provides a valuable index of intracellular leucine enrichment, circumventing the need for tissue biopsies. nih.gov Subsequent irreversible oxidative decarboxylation of KIC releases the ¹³C label as ¹³CO₂, which can be measured in expired air to quantify whole-body leucine oxidation. physiology.org This methodology has been applied to understand how factors like diet and disease affect leucine metabolism. nih.govresearchgate.net For instance, studies have shown that leucine catabolism can be altered in conditions like prostate cancer. dtic.mil

Table 1: Representative Leucine and KIC Kinetic Parameters from Tracer Studies
ParameterConditionValueReference
Total Leucine Flux (μmol·kg⁻¹·min⁻¹)Fed low-birth-weight infants3.45 ± 0.57 nih.gov
Endogenous Leucine Flux (μmol·kg⁻¹·min⁻¹)Fed low-birth-weight infants1.90 ± 0.74 nih.gov
[1-¹³C]KIC to [1-¹³C]Leucine Enrichment RatioHealthy adults (varied protein intake)77 ± 1% nih.gov
Leucine Flux ([¹⁴C]leucine) (μmol·kg⁻¹·min⁻¹)Dogs3.7 jci.org

Anaplerotic and Cataplerotic Fluxes

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been removed for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.org The catabolism of L-leucine is considered ketogenic, as it primarily generates acetyl-CoA and acetoacetate. cocukmetabolizma.com Acetyl-CoA itself is not anaplerotic. However, the study of leucine metabolism with L-[1-13C]Leucine in the context of other tracers can shed light on the interplay between ketogenic and anaplerotic pathways. For instance, the activation of glutamate (B1630785) dehydrogenase by a leucine-derived metabolite can enhance the anaplerotic entry of glutamine-derived carbon into the TCA cycle. diabetesjournals.org Furthermore, by providing a key substrate for the TCA cycle, leucine catabolism supports the energy-producing function of the cycle, which is intricately linked to anaplerotic and cataplerotic fluxes that maintain cellular homeostasis. oup.combiorxiv.org Exogenously administered amino acids, including leucine, can provide anaplerotic carbon to the TCA cycle, potentially leading to increased cataplerotic efflux for processes like de novo glutamine synthesis. researchgate.net

Application in Microbial and Cellular Systems

Characterization of Microbial Metabolism for Bioprocess Optimization

L-[1-13C]leucine and other stable isotope tracers are pivotal in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular carbon flux distributions. mdpi.comsci-hub.se This methodology is instrumental in metabolic engineering for optimizing microbial strains to enhance the production of valuable biochemicals. mdpi.comresearchgate.netnumberanalytics.com By tracking the path of ¹³C atoms from a labeled substrate like L-[1-13C]leucine through metabolic pathways, researchers can identify bottlenecks, pinpoint competing pathways, and devise strategies for redirecting metabolic flow towards a desired product. numberanalytics.comfrontiersin.org

One major application is in improving the production of L-leucine itself. In a study using Corynebacterium glutamicum, chemostat cultivation was compared to traditional fed-batch culture to optimize L-leucine production. tandfonline.com While the final L-leucine concentration was lower in the chemostat culture (24.8 g/L) compared to the fed-batch process (53.0 g/L), the chemostat method offered significant advantages in terms of process stability and efficiency. tandfonline.com Specifically, the yield from glucose increased by 10.0% (from 0.30 to 0.33 mol/mol), and productivity saw a substantial 58.3% increase (from 1.2 to 1.9 g/L/h). tandfonline.com Furthermore, the production of the by-product L-alanine was dramatically reduced from 8.9 g/L to 0.8 g/L. tandfonline.com

¹³C-MFA also guides the engineering of microbes for other bioproducts derived from BCAA metabolism. For instance, a biosynthetic platform was developed in Escherichia coli to produce branched-chain β,γ-diols, which are valuable chemicals. nih.gov Through systematic optimization of the BCAA metabolic pathway, researchers achieved high-specificity production of 4-methylpentane-2,3-diol from glucose. nih.gov Under fed-batch conditions, the engineered strain produced 15.3 g/L (129.8 mM) of the target diol, reaching 72% of the theoretical maximum yield. nih.gov

The following table compares the performance of different cultivation methods for L-leucine production by C. glutamicum.

ParameterFed-Batch CultureChemostat CulturePercentage Change
L-Leucine Titer 53.0 g/L24.8 g/L-53.2%
L-Leucine Yield from Glucose 0.30 mol/mol0.33 mol/mol+10.0%
L-Leucine Productivity 1.2 g/L/h1.9 g/L/h+58.3%
L-Alanine (by-product) Titer 8.9 g/L0.8 g/L-91.0%
Data sourced from a study on L-leucine production by C. glutamicum CP. tandfonline.com

Investigation of Metabolic Pathways in Cultured Cells (e.g., Astroglial Cells)

The use of isotopically labeled leucine, such as [U-¹³C]leucine, has been fundamental in elucidating the metabolic roles of BCAAs in specific cell types, particularly in the brain. Studies on cultured astroglial cells demonstrate that leucine is a significant energy substrate. nih.gov When these cells are incubated with [U-¹³C]leucine, they rapidly metabolize it and release a variety of ¹³C-labeled metabolites into the extracellular medium. nih.gov

Nuclear Magnetic Resonance (NMR) analysis of the culture medium has identified several key metabolites derived from leucine catabolism. nih.gov These include not only the expected products like 2-oxoisocaproate and ketone bodies but also metabolites linked to the tricarboxylic acid (TCA) cycle, such as citrate, glutamine, succinate (B1194679), and lactate. nih.govresearchgate.net The detailed isotopomer analysis of these products confirms that ¹³C-labeled acetyl-CoA, derived from leucine breakdown, actively enters the TCA cycle. nih.govresearchgate.net From the cycle, labeled intermediates can be withdrawn at various points to synthesize other compounds like glutamine. nih.govfrontiersin.org This highlights the anaplerotic role of leucine in these cells, replenishing TCA cycle intermediates.

Further research has shown that BCAA catabolism is a highly active pathway in astrocytes and can contribute significantly to the cell's energy budget. nih.gov It has been estimated that the breakdown of BCAAs can contribute as much as 40% of the total acetyl-CoA produced in astrocytes. nih.gov This metabolic activity is crucial for normal brain function, and disruptions in BCAA metabolism in astrocytes have been implicated in neurodegenerative diseases like Alzheimer's disease. frontiersin.org

The metabolites identified in the medium of astroglial cells cultured with [U-¹³C]leucine are listed below.

Metabolite IdentifiedMetabolic Significance
2-Oxoisocaproate Initial product of leucine transamination.
Ketone Bodies Energy substrates for other brain cells.
Citrate TCA cycle intermediate.
Glutamine Derived from the TCA cycle intermediate α-ketoglutarate.
Succinate TCA cycle intermediate.
Lactate Product of pyruvate (B1213749) metabolism.
Alanine (B10760859) Product of pyruvate transamination.
Data sourced from studies on leucine metabolism in cultured astroglial cells. nih.gov

Advanced Methodological Considerations and Computational Modeling in L 1 13c Leucine Studies

Experimental Design for Optimal Tracer Utilization

The primary goal in designing tracer studies with L-[1-13C]leucine is to accurately determine the enrichment of the tracer in the true precursor pool for the metabolic process of interest. The choice of methodology significantly impacts the interpretation of kinetic data.

Primed Continuous Infusion Protocols

Primed continuous infusion is a widely adopted technique designed to achieve and maintain a steady isotopic enrichment of L-[1-13C]leucine in the plasma over a specific period. nih.govphysiology.org This method involves an initial bolus injection (the "prime") of the tracer, followed immediately by a constant infusion. The prime is calculated to rapidly fill the body's bicarbonate and leucine (B10760876) pools, thus minimizing the time required to reach an isotopic steady state. nih.govphysiology.org

An isotopic steady state is achieved when the rate of appearance of the isotope is equal to its rate of disappearance, resulting in a stable level of enrichment in the plasma. physiology.org Studies have shown that with an appropriate priming dose of L-[1-13C]leucine and NaH¹³CO₃, an isotopic steady state can be reached in under two hours. nih.govphysiology.org This allows for the reliable calculation of leucine turnover, oxidation, and incorporation into proteins. nih.gov The precision of this method is notable, with typical relative uncertainties of 2% for turnover, 10% for oxidation, and 4% for protein incorporation. nih.govphysiology.org

ParameterTypical Relative Uncertainty (%)
Leucine Turnover2
Leucine Oxidation10
Leucine Incorporation into Protein4

This table illustrates the typical precision of metabolic parameters measured using primed continuous infusion of L-[1-13C]leucine. nih.govphysiology.org

Flooding Dose Techniques

The flooding dose technique offers an alternative approach to measuring protein synthesis rates. This method involves the injection of a large amount of unlabeled leucine along with the L-[1-13C]leucine tracer. nih.govresearchgate.net The rationale is to "flood" the body's free amino acid pools, thereby elevating the concentration of leucine in both plasma and intracellular compartments. nih.govresearchgate.net This rapid increase is intended to minimize the difference in isotopic enrichment between the easily accessible plasma pool and the less accessible intracellular pool, which is the direct precursor for protein synthesis. nih.govresearchgate.net

Research has shown that an intravenous injection of unlabeled leucine can result in a seven- to eleven-fold increase in plasma leucine concentration and a five-fold increase in muscle. nih.gov Proponents of this technique argue that it allows for a more accurate measurement of the true precursor enrichment for protein synthesis. researchgate.net However, some studies have raised concerns about the validity of the flooding dose method. It has been observed that a flooding dose of L-[1-13C]leucine can stimulate the incorporation of other continuously infused labeled amino acids, such as L-[1-13C]valine, into muscle and albumin proteins. nih.govphysiology.orgphysiology.org This raises questions about whether the flood itself alters the metabolic processes being measured. nih.govphysiology.org

Study ObservationPrecursor SurrogateRate of Muscle Protein Synthesis (%/h)
During [13C]valine infusionα-ketoisovalerate (α-KIV)0.043 ± 0.002
After leucine floodα-[13C]KIV0.065 ± 0.009
Calculated from [13C]leucine floodN/A0.060 ± 0.005

This table presents data from a study investigating the effect of a flooding dose of L-[1-13C]leucine on muscle protein synthesis rates measured with a continuous infusion of L-[1-13C]valine, highlighting the apparent increase in synthesis rates post-flood. nih.gov

Steady-State vs. Non-Steady-State Isotopic Conditions

Most calculations of metabolic fluxes using L-[1-13C]leucine are based on the assumption of an isotopic steady state. physiology.org This simplifies the mathematical models used to derive kinetic parameters. However, in many physiological and pathological conditions, metabolic systems are not in a true steady state. For instance, after a meal, the rates of protein synthesis, degradation, and amino acid oxidation are in a dynamic state of change.

While steady-state equations are often employed for their simplicity, especially in studies involving frequent small meals where conditions approach a steady state, methods for non-steady-state conditions have been developed. physiology.org These more complex models can account for fluctuations in substrate and tracer concentrations over time. Interestingly, some studies have found that in certain experimental designs, such as those with small, frequent meals, the results obtained from non-steady-state models are essentially identical to those derived from steady-state equations. physiology.org The choice between assuming a steady or non-steady state depends on the specific research question and the physiological context of the study.

Computational Flux Analysis and Metabolic Network Reconstruction

The data generated from L-[1-13C]leucine tracer experiments, particularly the mass isotopomer distributions (MIDs) of metabolites, require sophisticated computational tools for interpretation. These tools are used to estimate metabolic fluxes and reconstruct metabolic networks.

Flux Estimation Algorithms (e.g., EMU-based frameworks)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. 13C-MFA, which utilizes data from stable isotope tracing experiments, is considered the gold standard. plos.org The complexity of the isotopomer labeling patterns that arise from the metabolism of L-[1-13C]leucine necessitates the use of advanced algorithms to solve for the unknown metabolic fluxes.

The Elementary Metabolite Unit (EMU) framework is a significant advancement in this field. nih.govresearchgate.net This framework simplifies the complex system of isotopomer balance equations, which significantly enhances the computation speed for flux calculation. researchgate.net Software packages like OpenFLUX utilize the EMU framework to automatically generate the necessary models from a simple input of metabolic reactions and carbon atom transitions, making 13C-MFA more accessible to researchers. researchgate.net These algorithms work by iteratively adjusting the flux values in a proposed metabolic network model until the predicted MIDs of metabolites match the experimentally measured MIDs as closely as possible. nih.gov

Model Validation and Confidence Interval Determination

A critical step in any modeling endeavor is the validation of the proposed metabolic model and the determination of the confidence in the estimated flux values. nih.govnih.govresearchgate.net Model validation in 13C-MFA involves assessing the goodness-of-fit between the measured labeling data and the values predicted by the model. nih.govresearchgate.net

A common statistical tool used for this purpose is the chi-squared (χ²) test. nih.govnih.gov This test determines if the sum of squared residuals (the differences between measured and predicted values, weighted by experimental variance) falls within a statistically acceptable range. nih.govresearchgate.net However, the application of the χ²-test can be problematic, as it can be difficult to accurately determine the errors in the mass isotopomer distribution measurements. nih.gov

An alternative and robust approach to model selection is the use of independent validation data. diva-portal.org This involves fitting the model to one set of data and then testing its predictive power on a separate, independent dataset. This method has been shown to consistently choose the correct model structure in a way that is independent of errors in the assumed measurement uncertainty. diva-portal.org

Once a model is validated, it is crucial to determine the confidence intervals for the estimated fluxes. plos.org These intervals provide a range within which the true flux value is likely to lie. Incorrect model selection can lead to significant errors in flux estimation and artificially narrow confidence intervals. plos.orgnih.gov Therefore, rigorous model validation is essential for obtaining reliable and accurate quantitative insights into metabolic pathways using L-[1-13C]leucine.

Integration of Multi-Omics Data for Enhanced Flux Resolution

The integration of data from transcriptomics, proteomics, and metabolomics with L-[1-13C]Leucine tracing studies offers a multi-layered perspective on cellular function. This approach helps to constrain metabolic models, identify regulatory hotspots, and ultimately enhance the resolution and predictive power of flux analysis.

Transcriptomic Data Integration: Analysis of the transcriptome provides a snapshot of gene expression at a specific point in time. In the context of L-[1-13C]Leucine studies, this data can reveal the upregulation or downregulation of genes encoding enzymes and transporters involved in leucine metabolism and related pathways. For instance, an observed increase in the flux through a particular pathway, as determined by L-[1-13C]Leucine tracing, can be correlated with the increased expression of the genes encoding the enzymes in that pathway. This correlation provides strong evidence for transcriptional regulation of metabolic flux.

Proteomic Data Integration: Quantitative proteomics, which measures the abundance of proteins, offers a more direct link to enzymatic activity than transcriptomics, as it is the proteins that carry out the metabolic conversions. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which can utilize isotopically labeled amino acids like leucine, allow for precise quantification of changes in protein levels between different experimental conditions. Integrating quantitative proteomics data with L-[1-13C]Leucine flux data can reveal whether changes in metabolic flux are due to alterations in enzyme concentration. For example, a twofold increase in flux through a specific reaction, mirrored by a twofold increase in the abundance of the corresponding enzyme, strongly suggests that the change in flux is driven by protein expression levels.

Metabolomic Data Integration: Metabolomics provides a comprehensive profile of the small molecule metabolites within a biological system. When combined with L-[1-13C]Leucine tracing, metabolomics can identify downstream metabolites that become labeled with the 13C isotope, thereby mapping the metabolic fate of leucine. Furthermore, untargeted metabolomics can reveal broader changes in the metabolome that occur in response to the experimental conditions, providing context to the observed flux changes. For instance, an alteration in leucine catabolism flux might be accompanied by changes in the pools of related amino acids or intermediates of the tricarboxylic acid (TCA) cycle.

The true power of this integrated approach lies in the computational modeling that brings these disparate datasets together. Constraint-based models of metabolism, such as Flux Balance Analysis (FBA), can be enhanced by incorporating transcriptomic and proteomic data to set more realistic constraints on reaction rates. For example, the upper bound of a reaction flux can be constrained by the measured abundance of the catalyzing enzyme. This integration leads to more accurate and predictive models of metabolic behavior.

A hypothetical study investigating the metabolic adaptations of cancer cells to a targeted therapy could serve as an example. By using L-[1-13C]Leucine as a tracer and performing multi-omics analysis, researchers could observe changes in metabolic fluxes and the corresponding molecular landscape.

Omics LayerObservationImplication for Flux Resolution
L-[1-13C]Leucine Fluxomics Increased flux from leucine into the TCA cycle.Direct measurement of altered metabolic pathway usage.
Transcriptomics (RNA-Seq) Upregulation of genes encoding branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH).Suggests transcriptional upregulation as a mechanism for the observed flux increase.
Proteomics (SILAC) Increased abundance of BCAT and BCKDH protein levels.Confirms that transcriptional changes are translated into increased enzyme levels, providing a direct link to the flux change.
Metabolomics (LC-MS) Increased intracellular pool size of α-ketoisocaproate (a leucine catabolite) and glutamate (B1630785).Provides evidence of the metabolic consequences of the increased flux and corroborates the pathway activity.

Emerging Research Frontiers and Future Directions

Integration with Systems Biology Approaches

The era of "omics" has provided a wealth of information on the molecular components of biological systems, but understanding their dynamic interactions remains a significant challenge. chemie-brunschwig.ch Integrating stable isotope tracing with systems biology approaches offers a powerful strategy to move from static snapshots to dynamic models of metabolic networks. ckisotopes.com DL-Leucine (1-13C) is a key player in this integration, enabling researchers to quantify the flux of this essential amino acid through various metabolic pathways.

By combining DL-Leucine (1-13C) tracing with proteomics and metabolomics, researchers can build more comprehensive and predictive models of cellular function. ckisotopes.com For instance, in cancer research, this integrated approach helps to elucidate the metabolic reprogramming that fuels tumor growth. nih.gov Tracing the incorporation of the 13C label from leucine (B10760876) into newly synthesized proteins provides a direct measure of protein synthesis rates, a critical parameter in understanding the anabolic state of cancer cells. physiology.org Furthermore, the catabolism of leucine can be tracked into other metabolic pathways, such as the Krebs cycle, providing insights into cellular energy metabolism. d-nb.info

The data generated from these integrated studies are crucial for constructing and validating large-scale metabolic models. These models can then be used to simulate the effects of genetic mutations, drug treatments, or nutritional interventions on metabolic fluxes, paving the way for targeted therapeutic strategies.

Table 1: Applications of DL-Leucine (1-13C) in Systems Biology

Research Area Application of DL-Leucine (1-13C) Insights Gained
Cancer Biology Tracing leucine metabolism in tumor cells and tissues. Understanding of metabolic reprogramming, protein synthesis rates, and nutrient utilization in cancer. nih.govd-nb.info
Drug Development Assessing the metabolic effects of novel therapeutic compounds. Identification of on-target and off-target metabolic effects of drugs.
Nutritional Science Investigating the metabolic fate of dietary leucine. physiology.org Elucidation of how different dietary conditions affect protein synthesis and energy metabolism. physiology.org
Aging Research Studying age-related changes in protein turnover and metabolic function. Insights into the mechanisms of sarcopenia and other age-related metabolic disorders.

High-Resolution Spatiotemporal Metabolic Mapping

A significant frontier in metabolic research is the ability to visualize and quantify metabolic activity with high spatial and temporal resolution. This allows for the study of metabolic heterogeneity within tissues and even within single cells. While traditional methods provide bulk measurements, emerging imaging techniques coupled with stable isotope tracing are beginning to provide a more granular view of metabolism.

Future developments in this area will likely focus on improving the sensitivity and spatial resolution of these imaging techniques, as well as developing methods for in vivo, real-time metabolic imaging. Such advancements would revolutionize our ability to study dynamic metabolic processes in living organisms, providing invaluable information for understanding health and disease.

Development of Novel Isotopic Labeling Strategies for Complex Biological Questions

The versatility of stable isotope labeling allows for the design of sophisticated experiments to answer complex biological questions. While uniformly labeled or single-position labeled tracers like DL-Leucine (1-13C) are powerful, the development of novel isotopic labeling strategies is a key area of future research. chempep.com

One such strategy involves the use of multiple, differentially labeled tracers in the same experiment. For instance, combining DL-Leucine (1-13C) with a 15N-labeled amino acid allows for the simultaneous measurement of both carbon and nitrogen metabolism, providing a more complete picture of amino acid fate. physiology.org This approach can be used to study the intricate interplay between protein synthesis, degradation, and amino acid catabolism.

Another emerging area is the development of positional isotopomer analysis. By using tracers with labels at specific atomic positions and analyzing the resulting isotopomer distributions in downstream metabolites, researchers can deduce the activity of specific metabolic pathways with greater precision. While current applications with leucine often focus on the (1-13C) position to track entry into the Krebs cycle via acetyl-CoA, future strategies might involve labeling other positions to probe different aspects of leucine metabolism. d-nb.info

Furthermore, the design of "designer" tracers, where the labeling pattern is optimized to provide maximal information about a specific metabolic network, is a promising future direction. d-nb.info These advanced labeling strategies, coupled with sophisticated computational modeling, will continue to enhance the power of stable isotope tracing for unraveling the complexities of biological systems.

Q & A

Basic Research Questions

Q. What methodologies ensure high isotopic purity and yield during the synthesis of DL-LEUCINE (1-13C)?

  • Methodological Answer : The synthesis of isotopically labeled compounds like DL-LEUCINE (1-13C) typically involves modifying established procedures (e.g., phthalic anhydride derivatization ). Key steps include:

  • Reaction Optimization : Precise control of temperature (e.g., 150°C for 25 minutes in an oil bath) and molar ratios to minimize side reactions.
  • Purification : Recrystallization from solvents like cyclohexane or ether/hexane mixtures to isolate the product.
  • Isotopic Purity Validation : Use of mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm 13C enrichment (≥99%) and chemical purity (≥98%) .

Q. How can researchers validate the structural integrity and isotopic labeling of DL-LEUCINE (1-13C)?

  • Methodological Answer :

  • NMR Analysis : 13C NMR detects the labeled carbon position (e.g., C1 in DL-LEUCINE (1-13C)) and quantifies isotopic enrichment .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M+H)+ and confirms isotopic incorporation .
  • Chromatography : HPLC or LC-MS ensures chemical purity and absence of unlabeled contaminants .

Advanced Research Questions

Q. How do experimental designs using DL-LEUCINE (1-13C) address discrepancies in metabolic flux analysis compared to L-leucine?

  • Methodological Answer :

  • Racemic vs. Enantiopure Studies : DL-LEUCINE (1-13C) introduces stereochemical complexity; researchers must account for differential enzyme selectivity between D- and L-isoforms in metabolic pathways .
  • Data Normalization : Use internal standards (e.g., uniformly labeled 13C6-glucose) to correct for isotopic dilution effects in flux analysis .
  • Contradiction Resolution : Cross-validate results with complementary techniques like isotopomer spectral analysis (ISA) or 2H/15N dual labeling .

Q. What strategies enhance signal-to-noise ratios in NMR studies using hyperpolarized DL-LEUCINE (1-13C)?

  • Methodological Answer :

  • Dynamic Nuclear Polarization (DNP) : Polarize DL-LEUCINE (1-13C) at low temperatures (≈1.2 K) in a high magnetic field (3.35 T) to achieve >10,000× signal enhancement .
  • Rapid Dissolution : Preserve polarization by dissolving the hyperpolarized solid in a preheated solvent (e.g., D2O) and transferring it to the NMR spectrometer within seconds .
  • Pulse Sequence Optimization : Use adiabatic pulses or spectral editing techniques to isolate 13C signals from background noise .

Q. How can researchers reconcile conflicting data on DL-LEUCINE (1-13C) incorporation into protein synthesis assays?

  • Methodological Answer :

  • Controlled Hydrolysis : Perform time-course experiments to distinguish between protein-bound leucine and free intracellular pools .
  • Error Source Mitigation : Account for isotopic scrambling (e.g., 13C label migration during transamination) via tandem MS/MS fragmentation analysis .
  • Cross-Method Validation : Compare results from radiolabeled (3H-leucine) and stable isotope (13C-leucine) assays to identify systematic errors .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in DL-LEUCINE (1-13C)-based tracer studies?

  • Methodological Answer :

  • Detailed Protocol Documentation : Include reaction conditions, solvent volumes, and purification steps in supplementary materials .
  • Batch Consistency : Use the same supplier for isotopic precursors (e.g., 13C-enriched phthalic anhydride) to minimize variability .
  • Negative Controls : Run parallel experiments with unlabeled leucine to establish baseline metabolic activity .

Q. How should researchers design a study to trace DL-LEUCINE (1-13C) in branched-chain amino acid (BCAA) metabolism?

  • Methodological Answer :

  • Tracer Administration : Deliver DL-LEUCINE (1-13C) via continuous infusion or bolus injection, ensuring steady-state isotopic enrichment .
  • Sampling Protocol : Collect plasma, tissue, or cell lysates at multiple time points for kinetic modeling.
  • Data Integration : Combine NMR/MS data with computational tools (e.g., INCA software) to map flux through BCAA catabolic pathways .

Ethical & Literature Considerations

Q. How to ethically cite prior work when developing novel applications for DL-LEUCINE (1-13C)?

  • Methodological Answer :

  • Citation Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate and cite foundational studies on isotopic labeling .
  • Avoid Redundancy : Reference only directly relevant literature (e.g., metabolic tracer methods) to maintain focus .
  • Ethical Transparency : Disclose any modifications to published protocols (e.g., adjusted reaction temperatures) to ensure reproducibility .

Data Presentation & Peer Review

Q. What are common pitfalls in presenting DL-LEUCINE (1-13C) data, and how can they be avoided?

  • Methodological Answer :

  • Avoid Overinterpretation : Clearly distinguish between correlation and causation in metabolic flux diagrams .
  • Statistical Rigor : Report standard deviations for isotopic enrichment measurements (e.g., ±0.5% for 13C) and use ANOVA for multi-group comparisons .
  • Visual Clarity : Use color-coded isotopomer maps in figures to enhance readability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.